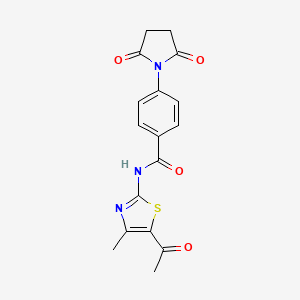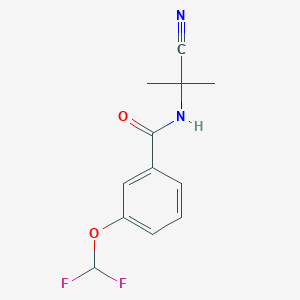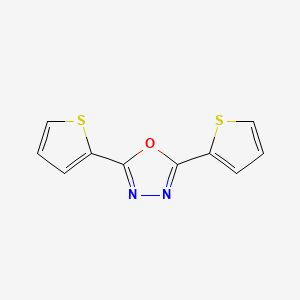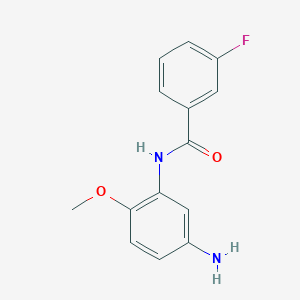![molecular formula C21H20N4O3 B2390854 3-(2,4-ジオキソ-1H-キナゾリン-3-イル)-N-[2-(1H-インドール-3-イル)エチル]プロパンアミド CAS No. 896372-63-7](/img/structure/B2390854.png)
3-(2,4-ジオキソ-1H-キナゾリン-3-イル)-N-[2-(1H-インドール-3-イル)エチル]プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide” is a complex organic molecule that contains a quinazolinone and an indole moiety. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties . Indoles are also biologically active and are found in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring and an indole ring. The quinazolinone ring is a bicyclic structure with a fused pyrimidine and benzene ring, while the indole ring is a bicyclic structure with a fused benzene and pyrrole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the quinazolinone and indole moieties. The carbonyl groups in the quinazolinone ring could potentially undergo nucleophilic addition reactions . The indole moiety could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl groups in the quinazolinone ring could increase its polarity .科学的研究の応用
選択的除草活性:
これらの用途は、この化合物の汎用性とさまざまな科学分野における潜在的な影響を強調しています。 研究者はその特性を探求し続けており、さらなる調査の興味深い対象となっています . 詳細情報が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which can have therapeutic implications in diseases such as breast and prostate cancer where AKR1C3 is a target of interest .
特性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWNKQWHQKGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)




![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)